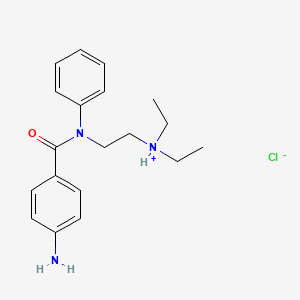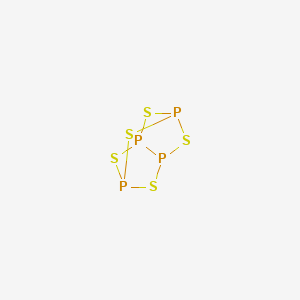
Tetraphosphorus pentasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P₄S₅. It is a yellow solid that is one of the several phosphorus sulfides. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphosphorus pentasulfide can be synthesized by reacting white phosphorus (P₄) with sulfur (S₈) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ P₄ + 5S \rightarrow P₄S₅ ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of white phosphorus and sulfur. The reaction is carried out in a sealed environment to prevent the escape of toxic gases. The product is then purified through sublimation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphosphorus pentasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxides and sulfur oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It reacts with organic compounds to form organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Organic compounds with functional groups that can react with phosphorus-sulfur bonds.
Major Products Formed:
Oxidation: Phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Reduction: Lower phosphorus sulfides such as P₄S₃.
Substitution: Various organophosphorus compounds used in pesticides and flame retardants.
Wissenschaftliche Forschungsanwendungen
Tetraphosphorus pentasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and heterocycles.
Biology: It is used in the study of biological phosphorus-sulfur interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is used in the production of lubricants, pesticides, and flame retardants.
Wirkmechanismus
The mechanism of action of tetraphosphorus pentasulfide involves its ability to donate sulfur atoms to other compounds. This property makes it a valuable thionating agent, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). The molecular targets and pathways involved include the interaction with organic substrates to form thio derivatives, which are crucial in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Phosphorus pentasulfide (P₄S₁₀): Another phosphorus sulfide with a higher sulfur content.
Phosphorus sesquisulfide (P₄S₃): A lower phosphorus sulfide used in match production.
Phosphorus trisulfide (P₄S₇): A compound with intermediate sulfur content.
Comparison: Tetraphosphorus pentasulfide is unique due to its specific sulfur-to-phosphorus ratio, which gives it distinct reactivity and applications. Compared to phosphorus pentasulfide, it has a lower sulfur content, making it less reactive in certain oxidation reactions but more suitable for specific thionation processes.
Eigenschaften
CAS-Nummer |
12137-70-1 |
|---|---|
Molekularformel |
P4S5 |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
InChI-Schlüssel |
LOZDOQJARMKMFN-UHFFFAOYSA-N |
Kanonische SMILES |
P12P3SP(S1)SP(S2)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
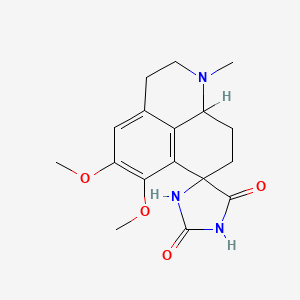
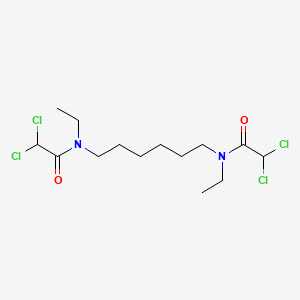
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
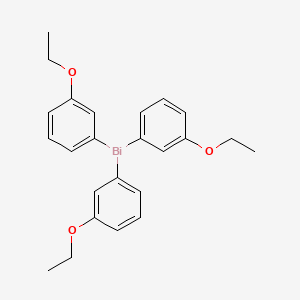


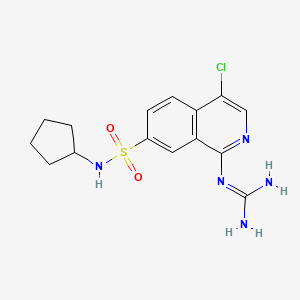
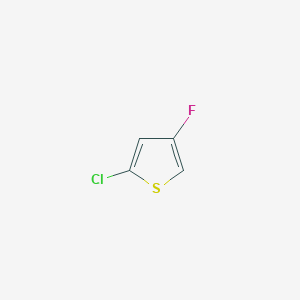
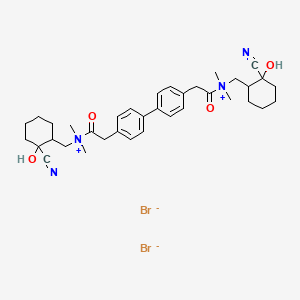
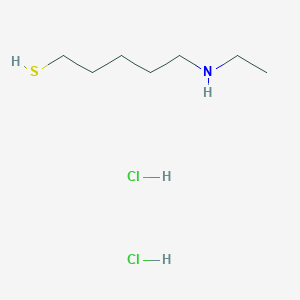
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
